molecular formula C14H17BrN4O B7459500 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B7459500
M. Wt: 337.21 g/mol
InChI Key: ASIKLGKZGFYFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has caught the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been demonstrated to inhibit the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used to study various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on elucidating the exact mechanism of action of this compound. Additionally, future research could explore the potential use of this compound in the treatment of various diseases, including cancer and viral infections.

Synthesis Methods

The synthesis of 6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process. The first step involves the reaction of 6-bromo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with cycloheptylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then subjected to a Hofmann rearrangement reaction using sodium hydroxide and bromine to yield the final product.

Scientific Research Applications

6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to possess a range of biological activities that make it a promising candidate for use in medicinal chemistry. It has been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been demonstrated to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

properties

IUPAC Name

6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c15-10-8-16-13-7-12(18-19(13)9-10)14(20)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIKLGKZGFYFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide

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